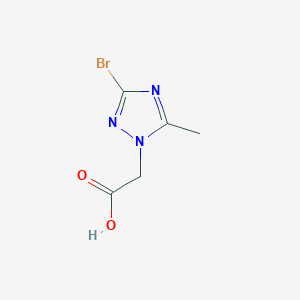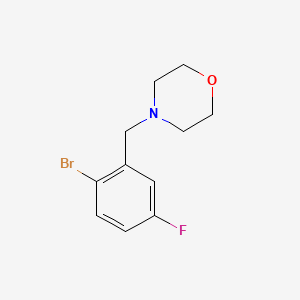
(5-氟代哌啶-3-基)甲醇盐酸盐
描述
(5-Fluoropiperidin-3-yl)methanol hydrochloride: is a chemical compound with the molecular formula C6H13ClFNO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a fluorine atom at the 5-position and a hydroxymethyl group at the 3-position
科学研究应用
Chemistry: (5-Fluoropiperidin-3-yl)methanol hydrochloride is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of piperidine derivatives. It can serve as a model compound for investigating the interactions of fluorinated molecules with biological systems.
Medicine: (5-Fluoropiperidin-3-yl)methanol hydrochloride has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure can be modified to create analogs with improved therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new products with specific functionalities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoropiperidin-3-yl)methanol hydrochloride typically involves the fluorination of piperidine derivatives followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 5-fluoropiperidine with formaldehyde under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods: Industrial production of (5-Fluoropiperidin-3-yl)methanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: (5-Fluoropiperidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding 5-fluoropiperidine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-Fluoropiperidine-3-carboxylic acid or 5-fluoropiperidine-3-aldehyde.
Reduction: 5-Fluoropiperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
作用机制
The mechanism of action of (5-Fluoropiperidin-3-yl)methanol hydrochloride depends on its specific application. In general, the presence of the fluorine atom and hydroxymethyl group can influence the compound’s reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s stability and lipophilicity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.
Molecular Targets and Pathways: The molecular targets and pathways involved in the compound’s action vary depending on its use. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors to exert its effects. In other applications, it may act as a building block for more complex molecules with desired properties.
相似化合物的比较
(5-Fluoropiperidine): Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
(3-Hydroxypiperidine): Lacks the fluorine atom, resulting in different chemical and physical properties.
(5-Chloropiperidin-3-yl)methanol hydrochloride: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness: (5-Fluoropiperidin-3-yl)methanol hydrochloride is unique due to the presence of both a fluorine atom and a hydroxymethyl group. This combination of functional groups provides the compound with distinct chemical properties, making it valuable for a wide range of applications in research and industry.
属性
IUPAC Name |
(5-fluoropiperidin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6-1-5(4-9)2-8-3-6;/h5-6,8-9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOFBFRKKRSDKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1F)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile](/img/structure/B1447243.png)


![Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447248.png)

![Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B1447252.png)




